(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

Catalog No.
S690660
CAS No.
336182-14-0
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochlor...

CAS Number

336182-14-0

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1

InChI Key

XFOXVGBKIZQZCB-VKKIDBQXSA-N

SMILES

CC(C(CC(=O)O)N)O.Cl

Canonical SMILES

CC(C(CC(=O)O)N)O.Cl

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O.Cl

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative characterized by its specific stereochemistry at the 3 and 4 positions. This compound features an amino group (-NH2), a hydroxyl group (-OH), and a pentanoic acid backbone, making it a unique member of the amino acid family. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability in various applications.

The mechanism of action of (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride is currently unknown. Research is needed to determine its potential interactions with biological targets or its role in cellular processes [].

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Understanding Addiction and Substance Use Disorders:

Gabapentin's potential role in treating addiction and substance use disorders is being explored. Studies suggest it might help manage withdrawal symptoms and reduce cravings for certain substances like alcohol and opioids.

The chemical reactivity of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo oxidation to form carbonyl compounds or participate in esterification reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety can undergo decarboxylation, leading to the formation of simpler amines.

These reactions are significant in metabolic pathways and synthetic organic chemistry, where they facilitate the transformation of this compound into various biologically active derivatives.

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride exhibits various biological activities, primarily due to its structural similarity to other amino acids. It has been studied for:

  • Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems.
  • Antioxidant Activity: It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
  • Metabolic Role: As an amino acid derivative, it could play a role in protein synthesis and metabolic processes within cells.

Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride typically involves:

  • Starting Materials: Utilizing readily available precursors such as pentanoic acid derivatives.
  • Chiral Resolution: Employing chiral catalysts or resolution techniques to obtain the desired stereoisomer.
  • Functional Group Modification: Introducing the amino and hydroxyl groups through specific

This compound has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Nutraceuticals: Potentially utilized as a dietary supplement for its neuroprotective and antioxidant properties.
  • Biochemical Research: Serves as a model compound for studying amino acid metabolism and enzyme interactions.

Interaction studies involving (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride focus on its binding affinity with various biological targets:

  • Enzyme Interactions: It may modulate enzyme activity related to neurotransmitter synthesis or metabolism.
  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could reveal its potential therapeutic effects .
  • In Vitro Studies: Various assays are employed to assess its biological activity and mechanism of action in cellular models.

Several compounds share structural similarities with (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride. These include:

Compound NameStructural FeaturesUnique Properties
L-AlanineSimple α-amino acidInvolved in protein synthesis
L-ThreonineContains a hydroxyl groupEssential amino acid
L-SerineContains both hydroxyl and amino groupsPlays a role in metabolism
L-CysteineContains a thiol groupImportant for protein structure

Uniqueness

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may impart distinct biological activities compared to other similar compounds. Its potential neuroprotective effects set it apart from more common amino acids like L-Alanine or L-Threonine.

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride is a hydrochloride salt of (3R,4R)-3-amino-4-hydroxypentanoic acid, which is also known as L-beta-Homothreonine. The compound features a pentanoic acid backbone with amino and hydroxyl groups at the 3 and 4 positions, respectively, with specific R stereochemistry at both positions.

Physical and Chemical Properties

The compound possesses several key properties that define its behavior in chemical and biological systems, as summarized in Table 1.

Table 1: Physical and Chemical Properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

PropertyValueSource
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
AppearanceCrystalline solid
Storage ConditionsRoom temperature
Parent CompoundL-beta-Homothreonine (CID 5706676)
Purity (Commercial)≥95%

Structural Characteristics

The molecular structure features two chiral centers at positions 3 and 4, both with R configuration. This specific stereochemistry is critical for the compound's biological activity and chemical behavior. The structure can be represented by the SMILES notation: CC@@HC@HCC(=O)O.[H]Cl.

Dates

Modify: 2023-08-15

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